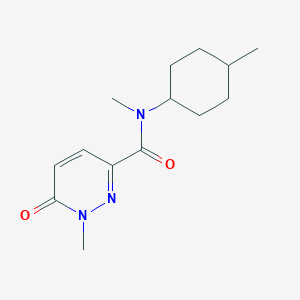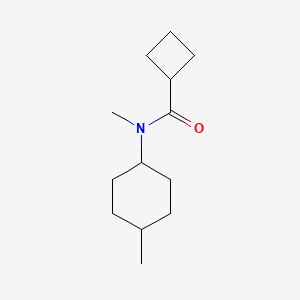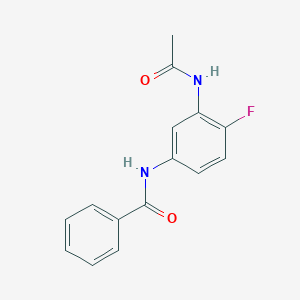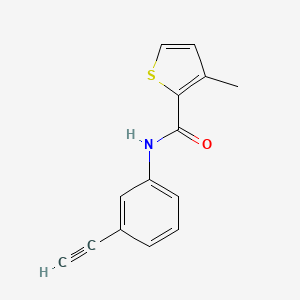
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide
描述
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity, addiction, and other disorders.
科学研究应用
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of obesity, addiction, and other disorders. It has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may be a useful tool for the development of anti-obesity drugs. Additionally, N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine, suggesting that it may be a useful tool for the development of anti-addiction drugs.
作用机制
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide is a selective antagonist of the cannabinoid CB1 receptor, which is primarily found in the brain and is involved in the regulation of appetite, mood, and addiction. By blocking the CB1 receptor, N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of food intake and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of using N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide in lab experiments is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, one limitation of using N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several future directions for research on N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide. One area of research is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and addiction. Another area of research is the investigation of the potential therapeutic applications of N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide in the treatment of anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide and its potential side effects.
属性
IUPAC Name |
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-3-11-5-4-6-12(9-11)15-14(16)13-10(2)7-8-17-13/h1,4-9H,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGKKKVDJZPRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



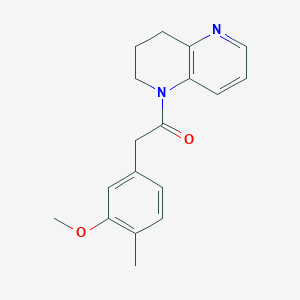
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
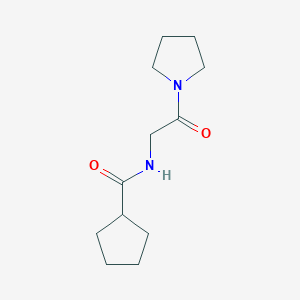
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
